molecular formula C7H9F3N2 B1323018 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole CAS No. 52118-86-2

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole

Cat. No.: B1323018
CAS No.: 52118-86-2
M. Wt: 178.15 g/mol
InChI Key: FPFMPASDBKDTNH-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole ( 52118-86-2) is a chemical compound with the molecular formula C 7 H 9 F 3 N 2 and a molecular weight of 178.16 g/mol . This pyrazole derivative is supplied as a high-purity solid for research and development purposes. It is recommended to be stored sealed in a dry environment, ideally at 2-8°C . As a member of the pyrazole family, this compound serves as a versatile scaffold in organic and medicinal chemistry . The pyrazole core is a privileged structure in drug discovery due to its aromatic ring containing two adjacent nitrogen atoms—a pyrrole-like nitrogen and a pyridine-like nitrogen—which contribute to its amphoteric properties and ability to form robust hydrogen-bonding networks . A key structural feature of 1H-pyrazoles is prototropic tautomerism , where the proton on the nitrogen can migrate, allowing the compound to exist as a mixture of two interconverting tautomers . The presence of both the strong electron-withdrawing trifluoromethyl group and the isopropyl substituent on this scaffold makes it a particularly valuable building block for the synthesis of more complex, biologically active molecules . Its primary research applications include use as a precursor in the development of pharmaceutical candidates and agrochemicals . Safety Information: This product has the GHS signal word "Warning" and is classified for causing skin and eye irritation (Hazard Statements H315-H319) . Researchers should review the safety data sheet prior to use and handle the material with appropriate personal protective equipment, including lab coats, gloves, and safety goggles. Please Note: This product is intended for research use only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-4(2)5-3-6(12-11-5)7(8,9)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFMPASDBKDTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a base or a catalyst.

    Addition of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalysts and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry

3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives that can be used in different applications.

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionSodium hydride in dimethylformamideVarious substituted pyrazoles

Biology

The compound has been investigated for its biological activities , including:

  • Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit potent activity against various bacterial strains, including MRSA. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains .
  • Anti-inflammatory Effects: Research suggests potential applications in developing anti-inflammatory medications due to its ability to modulate inflammatory pathways .

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate :

  • It has been shown to inhibit co-activator associated arginine methyltransferase 1 (CARM1), which plays a role in cancer progression .
  • Its structural modifications enhance pharmacodynamics and pharmacokinetics in drug formulations, leading to improved therapeutic profiles .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Agrochemicals: Its derivatives are being developed as pesticides due to their efficacy against pests and diseases affecting crops.
  • Material Science: The unique properties of trifluoromethylated compounds make them suitable for creating materials with specific characteristics, such as increased thermal stability and chemical resistance .

Case Study 1: Antimicrobial Activity

A study on several pyrazole derivatives revealed that those containing the trifluoromethyl group exhibited significant antimicrobial activity. Compounds were tested against various strains, including MRSA and Enterococcus, demonstrating MIC values ranging from 0.25 µg/mL to 1 µg/mL . This highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Drug Development

Research focused on modifying the structure of this compound led to the discovery of new inhibitors for CARM1. The modifications resulted in compounds that not only inhibited enzyme activity but also showed reduced cytotoxicity in mammalian cells, indicating a promising pathway for cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

3-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (IV)
  • Synthesis: Prepared via refluxing hydrazine hydrate with a trifluoro-enone intermediate in ethanol .
  • Key Difference: The 3,4,5-trimethoxyphenyl group introduces electron-rich aromaticity, enhancing π-π stacking interactions but reducing solubility in nonpolar solvents compared to the isopropyl group.
  • Reactivity : Methoxy groups enable further functionalization (e.g., Ullmann-type coupling with 4-bromoanisole), whereas the isopropyl group limits such modifications due to steric hindrance .
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d)
  • Synthesis: Derived from phenylhydrazine and a brominated enone in acetic acid .
  • Key Difference : The bromine atom at position 4 increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the inert isopropyl group .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • Synthesis : Likely involves N-methylation of a precursor pyrazole-carboxylic acid .
  • Key Difference : The carboxylic acid group at position 5 introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic isopropyl substituent .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated)
3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole C₇H₈F₃N₂ 192.15 -CF₃, -CH(CH₃)₂ ~2.8
3-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole C₂₀H₁₉F₃N₂O₄ 408.37 -CF₃, 3,4,5-trimethoxyphenyl ~3.5
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole C₁₀H₇BrF₃N₂ 304.08 -CF₃, -Br, -Ph ~3.2
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C₆H₅F₃N₂O₂ 194.11 -CF₃, -COOH, -CH₃ ~1.5
  • Lipophilicity : The isopropyl group increases LogP compared to carboxylic acid derivatives but remains lower than trimethoxyphenyl analogues due to the latter's aromatic hydrophobicity .
  • Stability : Bromine substituents (e.g., in 3d) may confer photolability, whereas the isopropyl group enhances steric protection against degradation .

Crystallographic and Spectroscopic Comparisons

  • Isopropyl Analogue : Predicted to exhibit similar crystal packing but with reduced intermolecular interactions due to the absence of methoxy groups.

Biological Activity

3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole (CAS No. 52118-86-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound features a trifluoromethyl group and an isopropyl substituent, which contribute to its unique chemical reactivity and biological profile. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting bioavailability and distribution within biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antitumor Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its inhibitory effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, showing promising results in inhibiting cell growth .
  • Enzyme Inhibition : It has been reported to act as an inhibitor of specific enzymes, including those involved in metabolic pathways related to cancer progression. Notably, it has been studied as an activator of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism .

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate inflammation and cell proliferation. This modulation can lead to altered gene expression profiles and cellular responses .
  • Interaction with Biomolecules : Its ability to bind to enzymes and other biomolecules suggests that it can inhibit or activate these targets, thereby affecting metabolic processes within cells.

Anti-Cancer Activity

A series of studies have investigated the anticancer potential of derivatives related to this compound. For example:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF712.50Cytotoxicity
This compoundNCI-H46042.30PKM2 Activation

These results indicate significant cytotoxic activity against breast and lung cancer cell lines, highlighting the compound's potential as a therapeutic agent.

Anti-inflammatory Effects

In laboratory settings, the compound has been tested for its anti-inflammatory properties using carrageenan-induced edema models. Results demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin, indicating its potential use in managing inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Its interaction with transport proteins may facilitate cellular uptake, enhancing its therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclocondensation of hydrazines with β-diketones or via diazonium salt intermediates. For example, diazonium salt formation using 1H-pyrazol-5-amine derivatives can be optimized by:

  • Temperature control : Maintaining -20°C during nitrite addition to minimize side reactions .
  • Stoichiometry : Using 3 equivalents of boron trifluoride etherate and nitrite for complete conversion .
  • Work-up : Cold diethyl ether washes improve purity by removing unreacted precursors .
    For cyclization, solvent choice (e.g., THF vs. DMF) and catalysts (e.g., BF₃·Et₂O) significantly impact yield. Tabulated parameters from literature:
ParameterOptimal ConditionImpact on Yield
Temperature-20°C to 0°CReduces decomposition
Nitrite Equivalents3.0 equivMaximizes diazonium formation
SolventDry THFEnhances solubility

Basic: What spectroscopic techniques are most reliable for confirming the regiochemistry of substituents on the pyrazole ring?

Answer:
Regiochemical assignment relies on:

  • ¹H NMR : Chemical shifts of pyrazole protons (e.g., deshielded protons near electron-withdrawing groups like -CF₃). For 3-(trifluoromethyl) derivatives, H-4 protons typically appear at δ 6.5–7.2 ppm due to anisotropic effects .
  • ¹³C NMR : The trifluoromethyl group causes splitting of adjacent carbons (e.g., C-3 at ~140–150 ppm) .
  • X-ray crystallography : Definitive confirmation of substituent positions, as seen in structures like 3-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole .

Advanced: How can low yields during cyclization steps of pyrazole derivatives be systematically addressed?

Answer:
Low yields often stem from competing tautomerization or side reactions. Mitigation strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) can favor cyclization over dimerization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by enhancing activation energy delivery .

Advanced: What analytical approaches resolve contradictory data in tautomerism studies of this compound?

Answer:
Tautomerism between 1H- and 2H-pyrazole forms complicates characterization. Solutions involve:

  • Variable-temperature NMR : Monitoring proton shifts at low temperatures (e.g., -40°C) to "freeze" tautomeric states .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers by comparing Gibbs free energies .
  • Isotopic labeling : ¹⁵N-labeled analogs simplify NMR interpretation by decoupling spin-spin interactions .

Basic: What purification methods are most effective for isolating this compound?

Answer:

  • Recrystallization : Use hexane/ethyl acetate mixtures (3:1 ratio) to exploit solubility differences .
  • Column chromatography : Silica gel with eluents like dichloromethane:methanol (95:5) separates polar byproducts .
  • Distillation : For volatile impurities, short-path distillation under reduced pressure (e.g., 0.1 mmHg) ensures high purity .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-2). Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns .
  • QSAR modeling : Correlates substituent electronic effects (Hammett σ values) with bioactivity data to prioritize synthetic targets .
  • MD simulations : Assesses stability of ligand-protein complexes over nanosecond timescales to validate docking results .

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